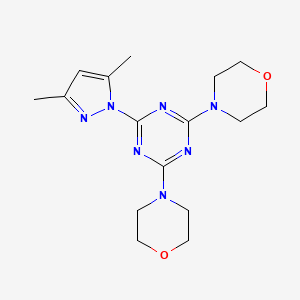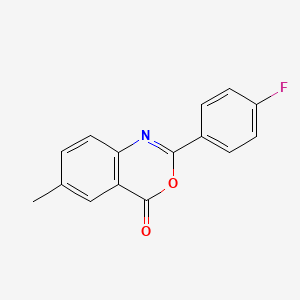![molecular formula C20H19N5O2 B5555079 N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)
N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to "N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine," involves multiple steps, starting from basic building blocks like phenol, chloroacetonitrile, and hydrazine hydrate. A notable method for synthesizing related compounds is the one-pot formation of 4-substituted 2,4-dihydro-3H-1,2,4-triazolin-3-ones, demonstrating the versatility and efficiency of current synthetic approaches in generating structurally complex triazoles (Shao et al., 2006; Xin, 2003).
Molecular Structure Analysis
The molecular structure of triazole derivatives has been extensively studied, revealing the tautomeric forms and intramolecular hydrogen bonding that significantly influence their chemical behavior and reactivity. The keto-amine tautomeric form, characterized by strong intramolecular N-H...O hydrogen bonding, exemplifies the intricate structural dynamics of these compounds (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
Triazole derivatives participate in a wide range of chemical reactions, underpinning their potential in various applications. For instance, the reaction of ethyl N-[5'-(3'-methylmercapto-6'-ethoxycarbonyl)-1',2',4'-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate with aromatic amines in hot ethanol showcases their reactivity and the formation of novel compounds with diverse functional groups (Cai, 1985).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting points, and crystal structure, are critical for their application in material science and pharmaceuticals. The crystal structure analysis of ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate provides insights into the molecular arrangement and intermolecular interactions, contributing to the understanding of their physical characteristics (Karczmarzyk et al., 2012).
科学的研究の応用
Synthesis and Antimicrobial Activities
N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine is involved in the synthesis of novel triazole derivatives. These compounds have been explored for their antimicrobial activities. For instance, derivatives like 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one have shown good or moderate activities against various test microorganisms, indicating potential in developing new antimicrobial agents (Bektaş et al., 2010).
Catalytic Properties in Polymerization
The compound plays a role in the synthesis of complexes with catalytic properties, particularly in polymerization processes. An example is the synthesis of nickel(II)−methyl complexes with water-soluble ligands. These complexes exhibit potential as catalyst precursors for ethylene polymerization in disperse aqueous systems (Korthals et al., 2007).
Encapsulation in Zeolite for Catalysis
Another application involves the encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y. This forms an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. The encapsulation enhances the catalytic behavior and operational flexibility, making it a promising approach in catalysis (Ghorbanloo & Maleki Alamooti, 2017).
Role in Copolymerization Processes
The compound's derivatives are also instrumental in copolymerization processes, such as in the synthesis of chromium(III) amino-bis(phenolato) complexes. These complexes are used in the copolymerization of cyclohexene oxide and carbon dioxide, contributing to the production of polycarbonates with specific structural characteristics (Devaine-Pressing et al., 2015).
作用機序
特性
IUPAC Name |
(E)-1-[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-26-19-8-4-5-9-20(19)27-11-10-24-13-16(12-23-25-14-21-22-15-25)17-6-2-3-7-18(17)24/h2-9,12-15H,10-11H2,1H3/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTNDVCGVGTQGH-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=NN4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)/C=N/N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)
![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)
![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)


![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5555050.png)


![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)

![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5555090.png)